
(Mesitylmethylene)malonic acid diammoniate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Proteomics Research
(Mesitylmethylene)malonic acid diammoniate: is utilized in proteomics, which is the large-scale study of proteins, especially their structures and functions . This compound is used for the preparation of samples and possibly as a reagent in the identification and quantification of proteins within complex biological systems.
Pharmaceutical Industry
In pharmaceuticals, (Mesitylmethylene)malonic acid diammoniate serves as an intermediate for drug synthesis . Its role in the formation of co-crystals is particularly significant, as these are used to enhance the solubility and bioavailability of drugs.
Cosmetic Applications
This compound finds its application in the cosmetic industry, potentially as a precursor for synthetic compounds used in various beauty products . Its derivatives could be used to improve the stability and efficacy of cosmetic formulations.
Synthetic Biology
(Mesitylmethylene)malonic acid diammoniate: is relevant in synthetic biology for designing novel pathways for the production of biologically important molecules . It could be involved in the creation of new metabolic pathways that are more efficient and environmentally friendly.
Bioengineering
In bioengineering, this compound may be used in the development of novel artificial pathways for the production of other valuable chemicals . It could also play a role in the engineering of microorganisms for the efficient production of malonic acid.
Chemical Synthesis
(Mesitylmethylene)malonic acid diammoniate: is important in chemical synthesis, particularly in reactions like the Malonic Ester Synthesis, which is used to create a variety of organic compounds . This process is crucial for extending carbon chains in organic molecules, which is a fundamental step in synthesizing more complex chemical structures.
Environmental Science
The compound’s derivatives could be involved in environmental remediation processes, such as the removal of pollutants from wastewater or the development of new materials for environmental clean-up .
Energy Production
Research into bio-based production methods for malonic acid, a derivative of (Mesitylmethylene)malonic acid diammoniate , indicates its potential use in sustainable energy production processes. These methods aim to decrease CO2 emissions and eliminate toxic inputs, making energy production more environmentally friendly .
Mecanismo De Acción
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the biochemical environment .
Biochemical Pathways
(Mesitylmethylene)malonic acid diammoniate may be involved in various biochemical pathways. One such pathway could be the Knoevenagel Condensation, a process involving the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The compound likely interacts with its targets to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Mesitylmethylene)malonic acid diammoniate. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
Propiedades
IUPAC Name |
azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCMXFYYAAXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Mesitylmethylene)malonic acid diammoniate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



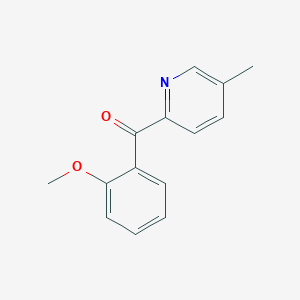
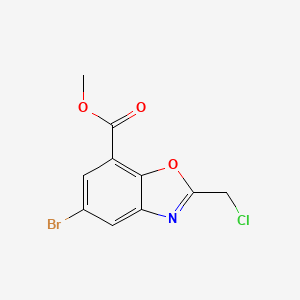
![Methyl 2-[4-hydroxydihydro-2(3H)-isoxazolyl]-5-nitrobenzenecarboxylate](/img/structure/B1421063.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]-amino}pyrrolidin-1-yl)-5-nitrobenzoate](/img/structure/B1421064.png)
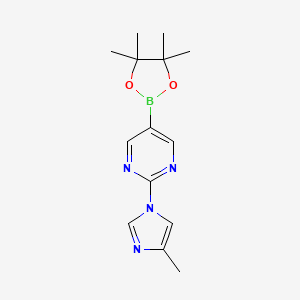
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
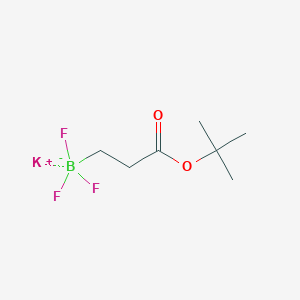
![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-piperidino}-5-nitrobenzenecarboxylate](/img/structure/B1421072.png)
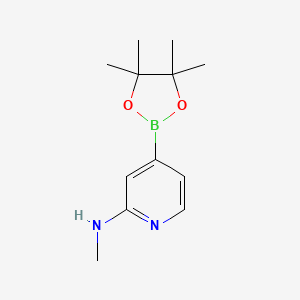
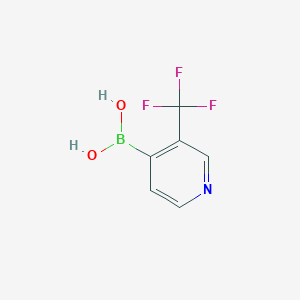

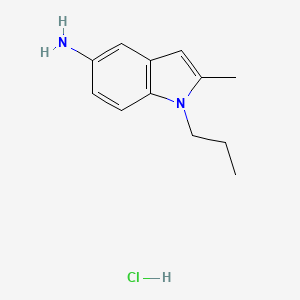
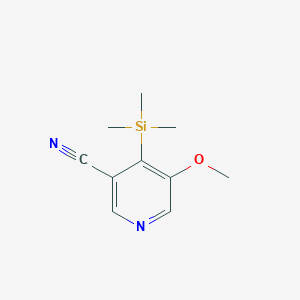
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)